o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3,5-dimethylbenzyl group. This compound is typically used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride can be achieved through several methods. One common method involves the reaction of 3,5-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: For industrial production, the process may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: N-substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and hydrazones. It serves as a building block for various chemical transformations .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
- o-Benzylhydroxylamine hydrochloride
- o-Isoamylhydroxylamine hydrochloride
- o-Benzoylhydroxylamine
Comparison: o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride is unique due to the presence of the 3,5-dimethylbenzyl group, which imparts specific steric and electronic properties. This makes it distinct from other hydroxylamine derivatives, such as o-Benzylhydroxylamine hydrochloride, which lacks the methyl substitutions, and o-Isoamylhydroxylamine hydrochloride, which has a different alkyl group .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H14ClNO |
---|---|
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
O-[(3,5-dimethylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-8(2)5-9(4-7)6-11-10;/h3-5H,6,10H2,1-2H3;1H |
InChI-Schlüssel |
QMDOJLTWDMPNPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CON)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.